molecular formula C9H6BrNO2 B13197419 3-Bromo-1-benzofuran-2-carboxamide

3-Bromo-1-benzofuran-2-carboxamide

Cat. No.: B13197419
M. Wt: 240.05 g/mol
InChI Key: QOTSOYMIFCGLFI-UHFFFAOYSA-N
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Description

3-Bromo-1-benzofuran-2-carboxamide is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the third position and a carboxamide group at the second position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination of benzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The resulting 3-bromo-benzofuran is then subjected to a reaction with an appropriate amide source to form the carboxamide group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in disease pathways. The bromine atom and carboxamide group can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 3-Chloro-1-benzofuran-2-carboxamide
  • 3-Iodo-1-benzofuran-2-carboxamide
  • 3-Fluoro-1-benzofuran-2-carboxamide

Comparison: 3-Bromo-1-benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives. For instance, the bromine atom is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-bromo-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12)

InChI Key

QOTSOYMIFCGLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)Br

Origin of Product

United States

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